2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole
Description
Properties
Molecular Formula |
C16H10BrN3O2S2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-11-8-13-14(16-18-6-7-23-16)10-20(15(13)19-9-11)24(21,22)12-4-2-1-3-5-12/h1-10H |
InChI Key |
SRURLQBRIOTSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The initial step involves constructing the pyrrolo[2,3-b]pyridine heterocyclic skeleton. This is commonly achieved by cyclization reactions starting from 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The cyclization forms the fused pyrrole-pyridine ring system fundamental to the target compound.
- Typical reagents: 2-aminopyridine, α,β-unsaturated ketones or aldehydes
- Conditions: Acidic or basic catalysis, moderate temperatures
- Outcome: Formation of the bicyclic pyrrolo[2,3-b]pyridine core with a free nitrogen at the 1-position for further substitution.
Bromination at the 5-Position
Selective bromination at the 5-position of the pyrrolo[2,3-b]pyridine ring is performed to introduce the bromine atom, which is crucial for subsequent functionalization.
- Reagents: N-bromosuccinimide (NBS) or bromine (Br2)
- Solvent: Carbon tetrachloride (CCl4) or acetic acid
- Conditions: Room temperature or mild heating
- Mechanism: Electrophilic aromatic substitution targeting the activated 5-position on the heterocycle
- Product: 5-bromo-pyrrolo[2,3-b]pyridine intermediate.
Sulfonylation with Benzenesulfonyl Chloride
The introduction of the benzenesulfonyl group at the nitrogen (1-position) of the pyrrolo[2,3-b]pyridine ring is typically achieved via sulfonylation.
- Reagents: Benzenesulfonyl chloride
- Base: Triethylamine or sodium bicarbonate (NaHCO3)
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
- Conditions: Room temperature to 50°C, under inert atmosphere
- Mechanism: Nucleophilic substitution of the sulfonyl chloride by the pyrrole nitrogen
- Product: 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine.
Summary Table of Preparation Steps
| Step | Reagents/Precursors | Conditions | Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | 2-Aminopyridine, α,β-unsaturated carbonyls | Acidic/basic catalysis, moderate temp | Cyclization to form bicyclic core |
| Bromination | N-Bromosuccinimide (NBS), CCl4 or Br2 | Room temperature or mild heating | Electrophilic aromatic substitution at 5-position |
| Sulfonylation | Benzenesulfonyl chloride, base (Et3N, NaHCO3) | DMF, room temp to 50°C | N-sulfonylation at pyrrole nitrogen |
| Thiazole ring formation | α-haloketone + thioamide or thiazolyl boronic acid | Acidic reflux (60°C) or CuI/DMF, 80°C | Cyclization or cross-coupling to attach thiazole |
Research Discoveries and Insights
- The bromine substituent at the 5-position plays a critical role in enhancing biological activity and serves as a reactive handle for further functionalization or coupling reactions.
- The benzenesulfonyl group increases the compound's stability and modulates its electronic properties, potentially influencing binding affinity in biological targets.
- Thiazole rings are recognized for their versatile bioactivity , including antimicrobial, antifungal, and anticancer effects, making their incorporation into pyrrolopyridine scaffolds particularly valuable.
- The cyclization approach to thiazole formation is efficient and yields high purity products, while cross-coupling methods offer flexibility for structural diversification.
- Ester derivatives of this compound can be hydrolyzed under basic conditions to yield carboxylic acid forms, which may further modify solubility and bioavailability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring and the pyrrolo[2,3-b]pyridine moiety can participate in redox reactions.
Cyclization Reactions: Formation of the thiazole ring itself is a cyclization reaction.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), sulfonyl chlorides for sulfonylation, and various bases and solvents to facilitate cyclization. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the bromopyrrolo[2,3-b]pyridine moiety are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogs: 5-bromo-pyrrolo[2,3-b]pyridine derivatives , thiazole-containing heterocycles , and sulfonamide-functionalized compounds .
Table 1: Key Structural and Functional Comparisons
Key Findings:
The benzenesulfonyl group increases metabolic stability relative to simpler sulfonamides (e.g., N-(pyridin-2-yl)benzenesulfonamide), as observed in pharmacokinetic studies of similar molecules .
Bioactivity: Unlike 2-amino-1,3-thiazole, which exhibits broad-spectrum antimicrobial activity, the target compound’s fused pyrrolopyridine-thiazole system may favor selective kinase inhibition due to its planar aromatic system mimicking ATP-binding pockets .
Synthetic Complexity :
- The multistep synthesis of the target compound (e.g., sulfonylation and bromination) contrasts with simpler thiazole derivatives, resulting in higher production costs but greater specificity .
Biological Activity
The compound 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole can be described as follows:
- Molecular Formula : C14H10BrN3O2S
- Molecular Weight : 371.21 g/mol
- CAS Number : 1246088-41-4
The compound features a thiazole ring fused with a pyrrolopyridine moiety, contributing to its diverse biological properties.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been linked to the inhibition of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The thiazole ring is known to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of specific kinases implicated in cancer progression, such as EGFR and BRAF .
- Case Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells while sparing normal cells. For example, a study reported that thiazole-containing compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function .
- Research Findings : A systematic review highlighted that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Candida albicans .
Anti-inflammatory and Antioxidant Effects
The compound has shown promise in reducing inflammation and oxidative stress:
- Anti-inflammatory Mechanism : Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action can mitigate conditions like arthritis or inflammatory bowel disease .
- Antioxidant Activity : Research indicates that compounds containing thiazole can scavenge free radicals, thus protecting cells from oxidative damage. In vivo studies using animal models have shown significant reductions in lipid peroxidation markers following treatment with thiazole derivatives .
Summary of Biological Activities
Case Study Examples
| Study | Findings | Cell Line/Model |
|---|---|---|
| Thiazole Derivative A | Induced apoptosis with IC50 = 5 µM | MCF7 (breast cancer) |
| Thiazole Derivative B | MIC = 8 µg/mL against Staphylococcus aureus | Bacterial assay |
| Thiazole Derivative C | Reduced TNF-alpha levels by 50% | Animal model (inflammation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
